![molecular formula C9H8F2O3 B15320166 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoicacid CAS No. 2792161-66-9](/img/structure/B15320166.png)
4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoic acid is an organic compound characterized by the presence of benzoic acid substituted with a hydroxyethyl group and two fluorine atoms. The stereochemistry is specified as (1S), indicating the spatial orientation of the hydroxyethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis typically involves a series of steps starting with a benzoic acid derivative, such as methyl benzoate or benzoic acid itself. Introducing the difluorohydroxyethyl group requires selective fluorination reactions, often using difluoroacetic acid or its derivatives.
Industrial Production Methods: In an industrial setting, production leverages cost-effective reagents and scalable methods. High-efficiency catalysts and solvent systems that minimize environmental impact are preferred. Reaction optimization focuses on achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: When subjected to oxidation, this compound may form a difluoro-benzoquinone derivative.
Reduction: Reduction processes typically target the carboxyl group, potentially converting it to an alcohol.
Substitution: Electrophilic aromatic substitution can occur, introducing various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydride donors like lithium aluminum hydride.
Substitution: Friedel-Crafts acylation utilizing AlCl3 as a catalyst.
Major Products:
Oxidation: Difluoro-benzoquinone derivatives.
Reduction: Difluoro-benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis, creating complex molecules for pharmaceuticals and agrochemicals. Biology: Potential use in studying enzyme interactions and metabolic pathways. Medicine: Investigated for anti-inflammatory properties and potential use in drug formulation. Industry: Applied in the synthesis of advanced materials and coatings, benefiting from its unique chemical properties.
Mecanismo De Acción
The compound exerts effects through specific interactions with molecular targets, often involving hydrogen bonding and halogen interactions. It can inhibit or activate enzymes, disrupt metabolic pathways, or serve as a ligand in receptor binding studies.
Comparación Con Compuestos Similares
Fluoroethylbenzoic acids
Difluorobenzoic acids
Hydroxyethylbenzoic acids
4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoic acid stands out due to the combination of its difluorinated and hydroxyethyl substituents, which influence its chemical behavior and application spectrum.
Propiedades
Número CAS |
2792161-66-9 |
|---|---|
Fórmula molecular |
C9H8F2O3 |
Peso molecular |
202.15 g/mol |
Nombre IUPAC |
4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoic acid |
InChI |
InChI=1S/C9H8F2O3/c10-8(11)7(12)5-1-3-6(4-2-5)9(13)14/h1-4,7-8,12H,(H,13,14)/t7-/m0/s1 |
Clave InChI |
BINDKUNWJAPUSV-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H](C(F)F)O)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1C(C(F)F)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


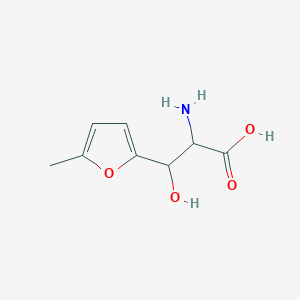
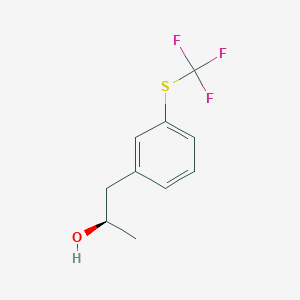
![Ethyl3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate](/img/structure/B15320096.png)
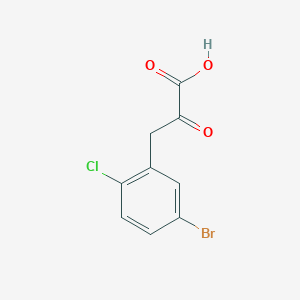
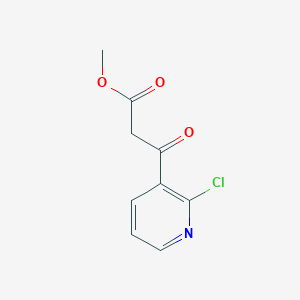
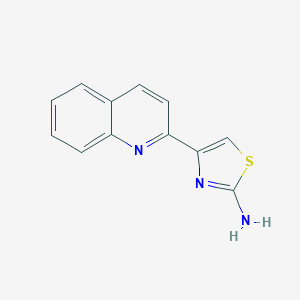
![2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B15320111.png)

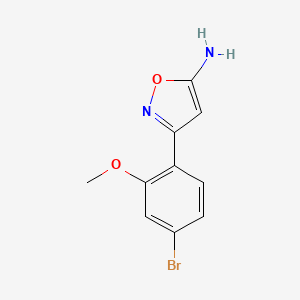
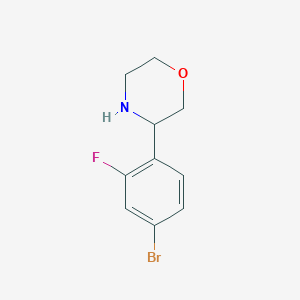
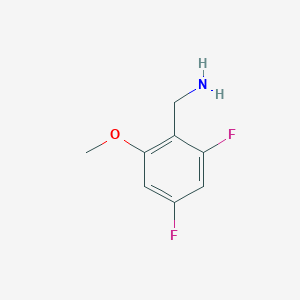
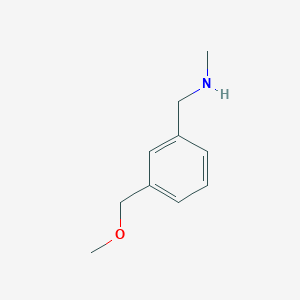

![Bicyclo[3.2.2]nonane-6,9-dione](/img/structure/B15320192.png)
